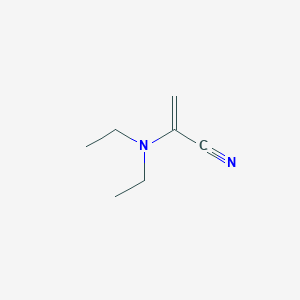
Prosper
Overview
Description
Prosper is an innovative and revolutionary scientific research method that has been developed to provide researchers with a more efficient, accurate, and cost-effective approach to conducting experiments. This method uses a combination of biochemical, physiological, and analytical techniques to measure the effects of various substances on living organisms. By combining these techniques, researchers are able to gain a more holistic understanding of the effects of different substances on living organisms.
Scientific Research Applications
Agricultural Soil Behavior
Pyriminobac-methyl’s environmental behavior in agricultural soils has been extensively studied. It exhibits different adsorption-desorption characteristics, degradation patterns, and leaching behaviors depending on soil types . The compound’s mobility ranges from immobile to highly mobile, influencing its potential contamination risk to groundwater systems. Its degradation follows first-order kinetics, with a half-life between 37.46 and 66.00 days, depending on environmental conditions .
Weed Control Efficacy
As a herbicide, Pyriminobac-methyl is applied to control the growth of weeds in various crops. It has been shown to have strong soil adsorption properties and is effective in restraining the plant enzyme acetolactate synthase (ALS), which is crucial for branched-chain amino acid biosynthesis . This makes it a potent weedicide, especially in paddy rice and other crop fields.
Environmental Science Applications
The compound’s impact on environmental quality, particularly concerning groundwater contamination, is a significant area of research. Studies suggest that while Pyriminobac-methyl degrades relatively easily and has a low mobility in certain soils, it poses a high contamination risk in others due to its moderate mobility and slow degradation .
Food Safety Concerns
Research into Pyriminobac-methyl also encompasses food safety, as herbicides can potentially contaminate food sources. The compound has been detected outside of its original application sites, raising concerns about environmental contamination and food safety .
Soil Science Research
In soil science, Pyriminobac-methyl’s interaction with various soil components is of interest. Its adsorption and desorption capacities, influenced by organic matter content, cation exchange capacity, and soil clay content, are critical for understanding its environmental fate and transport in soil systems .
Crop Protection Strategies
Pyriminobac-methyl is part of integrated pest management strategies to protect crops from weed competition. Its role in sustainable farming practices is evaluated by balancing efficacy in weed control with environmental safety and long-term soil health .
Mechanism of Action
Pyriminobac-methyl, also known as Prosper or (E)-PYRIMINOBAC-METHYL, is a pyrimidine benzoic acid esters herbicide . It has a high potential as a weedicide . Let’s delve into the details of its mechanism of action.
Target of Action
The primary target of Pyriminobac-methyl is the plant enzyme acetolactate synthase (ALS) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids in plants .
Mode of Action
Pyriminobac-methyl acts by inhibiting the activity of ALS . This inhibition prevents the biosynthesis of branched-chain amino acids, which are essential for protein synthesis and plant growth . As a result, the weed’s cellular division is inhibited, causing the weed to stop growing and eventually whiten and die .
Biochemical Pathways
The affected biochemical pathway is the biosynthesis of branched-chain amino acids. By inhibiting ALS, Pyriminobac-methyl disrupts this pathway, leading to a deficiency of these essential amino acids in the weed . This deficiency halts protein synthesis, inhibiting cell division and growth, and ultimately leading to the death of the weed .
Pharmacokinetics
The pharmacokinetics of Pyriminobac-methyl, particularly its adsorption, desorption, degradation, and leaching behaviors, have been studied in agricultural soils . The compound exhibits first-order kinetics in degradation, with a half-life ranging between 37.46 and 66.00 days depending on environmental conditions . The high leaching ability and desorption capacity of Pyriminobac-methyl are accompanied by a low adsorption capacity .
Result of Action
The result of Pyriminobac-methyl’s action is the cessation of growth and eventual death of the weed . The weed whitens and dies due to the inhibition of cell division and growth caused by the disruption of branched-chain amino acid biosynthesis .
Action Environment
The action of Pyriminobac-methyl is influenced by environmental factors such as soil type and conditions . The organic matter content, cation exchange capacity, and soil clay content are the main components responsible for the observed leaching rates . The compound degrades easily, has a high adsorption affinity, and a low mobility in certain soils, resulting in a low contamination risk for groundwater systems . In other soils, this compound degrades slowly due to a low adsorption affinity and moderate mobility, which results in a high contamination risk for groundwater systems .
properties
IUPAC Name |
methyl 2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-[(E)-N-methoxy-C-methylcarbonimidoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6/c1-10(20-25-5)11-7-6-8-12(15(11)16(21)24-4)26-17-18-13(22-2)9-14(19-17)23-3/h6-9H,1-5H3/b20-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSIUIGPBLPCDF-KEBDBYFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC)/C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058307 | |
| Record name | Pyriminobac-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pyriminobac-methyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Pyriminobac-methyl | |
CAS RN |
147411-69-6, 136191-64-5 | |
| Record name | Pyriminobac-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147411-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyriminobac-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136191645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyriminobac-methyl [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147411696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyriminobac-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[1-(methoxyimino)ethyl]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIMINOBAC-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ3768O35Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyriminobac-methyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
105 - 106 °C | |
| Record name | Pyriminobac-methyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol](/img/structure/B118653.png)
![Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B118655.png)
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B118662.png)







